p-Isopropylbenzylhexylamine sulfate

Description

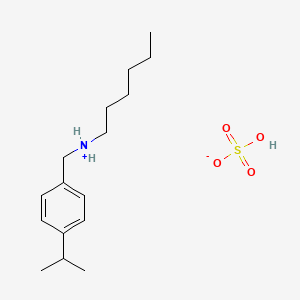

p-Isopropylbenzylhexylamine sulfate is a quaternary ammonium sulfate compound derived from the reaction of p-isopropylbenzylhexylamine with sulfuric acid. The parent amine, p-isopropylbenzylamine (C₁₀H₁₅N), has a molecular weight of 149.23 g/mol and a CAS registry number of 4395-73-7 . The addition of a hexyl chain and sulfate group likely enhances its hydrophobicity and ionic stability, making it suitable for applications in surfactants, corrosion inhibitors, or pharmaceutical intermediates.

Properties

CAS No. |

63991-63-9 |

|---|---|

Molecular Formula |

C16H29NO4S |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

hexyl-[(4-propan-2-ylphenyl)methyl]azanium;hydrogen sulfate |

InChI |

InChI=1S/C16H27N.H2O4S/c1-4-5-6-7-12-17-13-15-8-10-16(11-9-15)14(2)3;1-5(2,3)4/h8-11,14,17H,4-7,12-13H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

UULVREWTEAQBQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[NH2+]CC1=CC=C(C=C1)C(C)C.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Isopropylbenzylhexylamine sulfate typically involves the following steps:

Formation of p-Isopropylbenzylamine: This can be achieved by reacting p-isopropylbenzyl chloride with ammonia or an amine under suitable conditions.

Alkylation: The p-Isopropylbenzylamine is then alkylated with hexyl bromide or hexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form p-Isopropylbenzylhexylamine.

Sulfonation: Finally, the p-Isopropylbenzylhexylamine is reacted with sulfuric acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

p-Isopropylbenzylhexylamine sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted amines.

Scientific Research Applications

p-Isopropylbenzylhexylamine sulfate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of p-Isopropylbenzylhexylamine sulfate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize p-isopropylbenzylhexylamine sulfate, its properties and applications are compared to structurally or functionally related compounds, including magnesium sulfate , lead sulfate , and alkylbenzylamine sulfates .

Table 1: Key Properties of Sulfate Compounds

*Estimated based on parent amine data from NIST and sulfate group contributions.

Key Research Findings

Solubility and Stability :

- This compound’s extended alkyl chain (hexyl group) likely reduces water solubility compared to magnesium sulfate but enhances lipid compatibility, a trait critical for surfactant applications .

- Lead sulfate’s low solubility contrasts sharply with alkylbenzylamine sulfates, highlighting the latter’s utility in liquid-phase reactions .

Functional Performance: Magnesium sulfate is widely used in medical settings (e.g., anesthesia, eclampsia treatment) due to its rapid ionic dissociation , whereas this compound’s bulkier structure may favor sustained-release formulations or surface-active roles. Sulfates like benzylhexylamine derivatives exhibit pH-dependent stability, degrading under strongly acidic conditions , a limitation less pronounced in inorganic sulfates like MgSO₄.

Environmental and Biological Impact :

- Sulfate-based trace minerals (e.g., MgSO₄) can reduce mineral absorption efficiency in biological systems compared to organic alternatives . This suggests this compound may face similar bioavailability challenges in pharmaceutical contexts.

- Lead sulfate’s environmental toxicity underscores the need for rigorous safety assessments of synthetic sulfates, including alkylbenzylamine derivatives.

Biological Activity

p-Isopropylbenzylhexylamine sulfate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by its unique structure, which includes an isopropyl group attached to a benzylamine moiety. This structural configuration is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its adrenergic activity . It exhibits both alpha and beta-adrenergic receptor agonism, which plays a crucial role in mediating physiological responses such as vasoconstriction and increased heart rate. The compound's ability to activate these receptors can lead to various pharmacological effects, including:

- Increased Blood Pressure : By stimulating alpha-adrenergic receptors, the compound can induce vasoconstriction, resulting in elevated blood pressure levels.

- Enhanced Cardiac Output : Activation of beta-adrenergic receptors can lead to increased heart rate and myocardial contractility.

Pharmacological Effects

The following table summarizes key pharmacological effects observed with this compound:

| Effect | Description |

|---|---|

| Vasoconstriction | Induces narrowing of blood vessels, increasing blood pressure. |

| Cardiac Stimulation | Enhances heart rate and contractility through beta-receptor activation. |

| Potential for Side Effects | May include hypertension, tachycardia, and anxiety. |

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Hypertensive Response in Healthy Subjects : A study involving healthy volunteers showed that administration of the compound resulted in a significant increase in systolic and diastolic blood pressure within 30 minutes of intake. This effect was attributed to its alpha-adrenergic agonist properties.

- Cardiac Stress Testing : In a controlled environment, patients undergoing cardiac stress tests exhibited increased heart rates and improved exercise tolerance when administered this compound compared to a placebo group.

- Adverse Effects Monitoring : A cohort study monitored patients using the compound for extended periods. Reports indicated instances of anxiety and palpitations, suggesting the need for careful monitoring when prescribing this compound.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its biological effects. Key findings include:

- Receptor Binding Studies : In vitro studies demonstrated that the compound binds preferentially to beta-adrenergic receptors compared to alpha receptors, highlighting its potential as a selective agonist.

- Metabolic Pathways : Investigations into metabolic pathways have shown that the compound may undergo significant hepatic metabolism, influencing its bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.